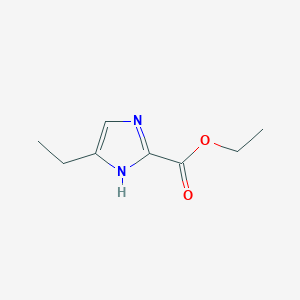
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Cat. No. B1611416
Key on ui cas rn:
1171124-65-4
M. Wt: 168.19 g/mol
InChI Key: QFBQZDDWPFZPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08536197B2
Procedure details


Sodium acetate (9.3 g, 113.4 mmol) was added to a solution of 1-amino-butan-2-one hydrochloride (3.41 g, 27.60 mmol) and ethyl imino(methylthio)acetate tetrafluoroborate (7.45 g, 31.84 mmol) synthesized according to the method described in the document (J. Med. Chem., 38, 1995, 2196-2201) in acetic acid (120 mL), and the mixture was stirred at 100° C. for four hours. The reaction solution was concentrated under reduced pressure and then saturated aqueous sodium bicarbonate solution was added to the reaction solution, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. Following concentration under reduced pressure, the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2) to obtain 3.35 g of the title compound as a pale yellow solid (72%).


Name
ethyl imino(methylthio)acetate tetrafluoroborate
Quantity
7.45 g
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
C([O-])(=O)C.[Na+].Cl.[NH2:7][CH2:8][C:9](=O)[CH2:10][CH3:11].F[B-](F)(F)F.[NH:18]=[C:19](SC)[C:20]([O:22][CH2:23][CH3:24])=[O:21]>C(O)(=O)C>[CH2:10]([C:9]1[NH:18][C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[N:7][CH:8]=1)[CH3:11] |f:0.1,2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC(CC)=O
|
|
Name
|
ethyl imino(methylthio)acetate tetrafluoroborate
|
|
Quantity
|
7.45 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.N=C(C(=O)OCC)SC
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 100° C. for four hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
synthesized
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
saturated aqueous sodium bicarbonate solution was added to the reaction solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
Then, the organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=5/1, 2/1, 1/2)
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=CN=C(N1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.35 g | |
| YIELD: PERCENTYIELD | 72% | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

